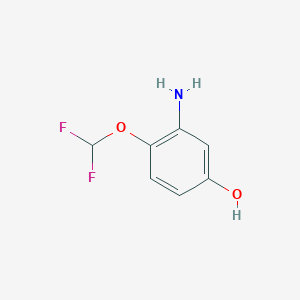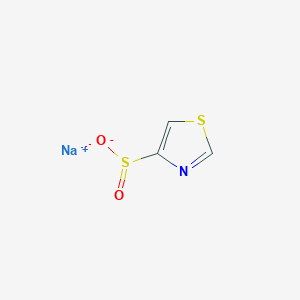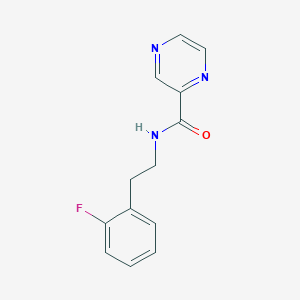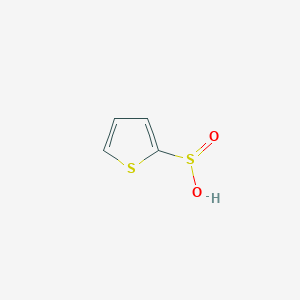
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate is a complex organic compound that features a fluorenylmethyl group, a methyl group, and an aminopyrrolidine dicarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate typically involves multiple steps:
Formation of the Fluorenylmethyl Group: This step involves the protection of the amino group using a fluorenylmethyl protecting group.
Formation of the Aminopyrrolidine Dicarboxylate Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control conditions.
Chemical Reactions Analysis
Types of Reactions
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Biological Studies: For studying the interactions of the compound with biological targets.
Mechanism of Action
The mechanism of action of 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-methylpyrrolidine-1,2-dicarboxylate
Uniqueness
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate is unique due to the presence of the aminopyrrolidine moiety, which can impart specific biological activity and reactivity compared to its hydroxyl or methyl analogs.
Properties
Molecular Formula |
C21H22N2O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-26-20(24)19-10-13(22)11-23(19)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12,22H2,1H3/t13-,19-/m1/s1 |
InChI Key |
JQPYOURZBOBMIS-BFUOFWGJSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13120838.png)




![3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13120868.png)






